Propanoic acid, 2-(1-oxopropoxy)-, methyl ester
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Overview
Description
Propanoic acid, 2-(1-oxopropoxy)-, methyl ester is an organic compound with the molecular formula C7H12O3. It is an ester derived from propanoic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-(1-oxopropoxy)-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(1-oxopropoxy)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Propanoic acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Propanoic acid, 2-(1-oxopropoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for certain therapeutic agents.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(1-oxopropoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing propanoic acid and methanol. This reaction is crucial for the compound’s role in drug delivery and metabolism.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, 1-methylethyl ester: Similar ester with different alkyl groups.
Propanoic acid, 2-methyl-, propyl ester: Another ester with a different alkyl group.
Propanoic acid, 2-methyl-, ethyl ester: Similar ester with an ethyl group.
Uniqueness
Propanoic acid, 2-(1-oxopropoxy)-, methyl ester is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its versatility in synthetic chemistry and wide range of applications make it a valuable compound in various fields.
Properties
CAS No. |
61402-72-0 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 2-propanoyloxypropanoate |
InChI |
InChI=1S/C7H12O4/c1-4-6(8)11-5(2)7(9)10-3/h5H,4H2,1-3H3 |
InChI Key |
QCHIRICIDKIMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C(=O)OC |
Origin of Product |
United States |
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